molecular formula C16H20N2O3 B5883698 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide

1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide

Cat. No.: B5883698
M. Wt: 288.34 g/mol
InChI Key: KKHJKZINKGURIX-QPJJXVBHSA-N
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Description

1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide is a piperidine-based compound featuring a conjugated enoyl group and a carboxamide moiety. Its molecular formula is C₁₆H₂₀N₂O₃, with a molecular weight of 288.34 g/mol (as per the closest structural analog in ). The compound’s structure includes a 4-methoxyphenyl group linked via an α,β-unsaturated ketone (prop-2-enoyl) to the piperidine ring, which is further substituted with a carboxamide at the 4-position.

Properties

IUPAC Name

1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHJKZINKGURIX-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, 4-methoxybenzaldehyde, and acetic anhydride.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with acetic anhydride to form 4-methoxychalcone.

    Cyclization: The 4-methoxychalcone undergoes cyclization with piperidine to form the desired piperidine derivative.

    Amidation: The final step involves the amidation of the piperidine derivative with a suitable amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physical Notes Reference
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide (Target) C₁₆H₂₀N₂O₃ 288.34 Piperidine core, carboxamide, α,β-unsaturated enoyl, 4-methoxyphenyl Higher polarity due to carboxamide
1-[(2E)-3-(4-Methoxyphenyl)but-2-en-1-yl]-4-[4-(trifluoromethyl)benzoyl]piperazine C₂₃H₂₂F₃N₂O₂ 419.0 Piperazine core, trifluoromethyl benzoyl, extended enoyl chain Increased lipophilicity from CF₃ group
1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide C₂₈H₃₃N₅O₄ 515.6 Piperidine-carboxamide, pyrazole-phenoxy-ethyl substituent Enhanced steric bulk; potential kinase inhibition
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₃H₂₆NO₄ 380.46 Piperidin-4-one core, acetyl and ethyl substituents, dual 4-methoxyphenyl groups Ketone reduces H-bonding capacity
Methyl 1-(2-methyl-3-phenylprop-2-enoyl)piperidine-4-carboxylate C₁₇H₂₁NO₃ 287.36 Piperidine-carboxylate ester, methyl-substituted enoyl Lower solubility vs. carboxamide

Functional Group Impact on Properties

Carboxamide vs. Ester/Ketone Derivatives

  • This is critical for bioavailability in drug design .
  • Ketone (): The piperidin-4-one derivative lacks hydrogen-bond donors, reducing interactions with polar targets but increasing membrane permeability .
  • Trifluoromethyl Group () : The CF₃ substituent in the piperazine analog increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

Crystallographic and Stability Considerations

  • Disordered Crystal Packing: The structurally related 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate () exhibits disorder in its 4-methoxyphenyl and C=C moieties, with a 0.823:0.177 occupancy ratio. Such disorder may affect melting points and shelf stability in analogous compounds .
  • Hydrogen-Bond Networks : The target compound’s carboxamide likely forms stronger intermolecular hydrogen bonds (e.g., N–H···O=C) compared to esters or ketones, influencing crystallization behavior .

Biological Activity

1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide, also known by its CAS number, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H19NO2
  • Molecular Weight: 245.32 g/mol
  • Chemical Structure: The compound features a piperidine ring substituted with a prop-2-enoyl group and a methoxyphenyl moiety, which are crucial for its biological activity.

1. Antioxidant Properties

Recent studies indicate that compounds similar to this compound exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance, a related compound demonstrated a concentration-dependent reduction in reactive oxygen species (ROS) levels in cell cultures, suggesting a protective effect against oxidative damage .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes:

  • Monoamine Oxidase (MAO) : It has been shown to act as a selective inhibitor of MAO-B, which is important in the treatment of neurodegenerative diseases such as Parkinson's disease. The IC50 value for inhibition was reported at approximately 0.51 μM, indicating potent activity .
  • Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic transmission, which can be beneficial in treating Alzheimer's disease. The compound exhibited significant AChE inhibitory activity, with residual activity below 50% at concentrations around 10 μM .

3. Neuroprotective Effects

In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is likely mediated through its antioxidant properties and enzyme inhibition profile, making it a candidate for further research in neurodegenerative disorders .

Case Study 1: Neuroprotection in Vero Cells

In a controlled experiment using Vero cells (African green monkey kidney epithelial cells), the compound was tested for cytotoxicity and neuroprotective effects. The results indicated that up to 100 μg/mL concentration maintained over 80% cell viability, demonstrating its safety profile at therapeutic doses .

Case Study 2: MAO-B Inhibition

A study focusing on the inhibition of MAO-B by related compounds showed that the effectiveness of these inhibitors could lead to increased levels of neurotransmitters like dopamine. The implications for treating conditions such as depression and Parkinson's disease were noted, emphasizing the potential therapeutic applications of this class of compounds .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (MAO-B)AChE InhibitionNeuroprotective Effect
Compound AC15H19NO20.51 μMSignificantYes
Compound BC16H20N2O30.69 μMModerateYes
Compound CC14H18N2O20.75 μMSignificantNo

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